2-Amino-4,4,4-trifluorobutyramide

概要

説明

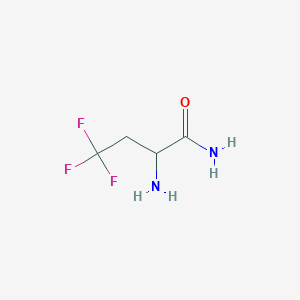

2-Amino-4,4,4-trifluorobutyramide is a fluorinated organic compound with the molecular formula C4H7F3N2O It is characterized by the presence of an amino group and a trifluoromethyl group attached to a butyramide backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,4,4-trifluorobutyramide typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process includes the formation of a Ni(II) complex with the glycine Schiff base, followed by alkylation and subsequent disassembly of the complex to reclaim the chiral auxiliary and obtain the target compound .

Industrial Production Methods: Large-scale production of this compound can be achieved using the same synthetic route with modifications to optimize yield and purity. The use of recyclable chiral auxiliaries and efficient reaction conditions are crucial for industrial-scale synthesis .

化学反応の分析

Types of Reactions: 2-Amino-4,4,4-trifluorobutyramide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide group yields trifluorobutyric acid and corresponding amines .

科学的研究の応用

Medicinal Chemistry

Bioisosteric Properties

The compound exhibits bioisosteric properties that allow it to serve as a substitute for amino acids like leucine in the design of biologically active peptides. This substitution is particularly relevant in the development of peptidomimetics, which are compounds that mimic the structure and function of peptides while offering improved stability and bioavailability .

Synthesis of Pharmacologically Active Compounds

Research indicates that 2-amino-4,4,4-trifluorobutyramide can be synthesized on a large scale using nickel(II) complex methodologies. This approach allows for the production of enantiomerically pure derivatives, which are crucial for pharmacological efficacy . The ability to produce these compounds efficiently makes them valuable for drug development.

Peptide Synthesis

Asymmetric Synthesis

A notable application of this compound is in asymmetric synthesis processes. A study demonstrated a reliable method for preparing (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid from this compound. This method has shown reproducibility and scalability, producing over 300 grams of the target derivative .

Case Study: Tailor-Made Amino Acids

The synthesis of tailor-made amino acids using this compound has been documented in various studies. These amino acids can be incorporated into peptides to enhance their biological activity and stability. The use of this compound in peptide synthesis exemplifies its role in advancing medicinal chemistry through innovative synthetic strategies .

Material Science

Fluorinated Materials

In material science, this compound can be utilized to create fluorinated polymers and materials with unique properties such as increased thermal stability and hydrophobicity. The incorporation of trifluoromethyl groups into polymers can significantly alter their physical and chemical properties, making them suitable for specialized applications in coatings and membranes .

作用機序

The mechanism of action of 2-Amino-4,4,4-trifluorobutyramide involves its interaction with molecular targets through its amino and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

2-Amino-4,4,4-trifluorobutanoic acid: Shares a similar structure but with a carboxylic acid group instead of an amide group.

2-Amino-4,4,4-trifluorobutanol: Contains a hydroxyl group instead of an amide group.

Uniqueness: 2-Amino-4,4,4-trifluorobutyramide is unique due to its amide functionality, which imparts different chemical reactivity and stability compared to its analogs. This makes it particularly valuable in applications where specific interactions with biological targets or chemical stability are required .

生物活性

2-Amino-4,4,4-trifluorobutyramide (C4H6F3N) is a fluorinated amino acid derivative that has garnered attention due to its unique structural properties and potential biological activities. This article synthesizes available research findings regarding its biological activity, including toxicity, mutagenicity, and pharmacological effects.

This compound is characterized by the presence of three fluorine atoms attached to a butyric acid backbone. This trifluoromethyl group significantly alters its chemical reactivity and biological interactions compared to non-fluorinated analogs.

Toxicity Studies

Toxicity assessments of this compound have been conducted primarily through animal studies. The following table summarizes key findings:

In a study involving oral administration to rats and mice, significant mortality was observed at doses above 500 mg/kg, with no macroscopic organ changes noted during necropsy. The LD50 was estimated to be around 750 mg/kg for rats and lower for mice, indicating a moderate level of acute toxicity.

Mutagenicity

Research into the mutagenic potential of this compound has yielded mixed results. A notable study utilized the Ames test with various strains of Salmonella typhimurium:

| Test Strain | Activation Status | Dose (µg/plate) | Mutagenicity Observed |

|---|---|---|---|

| TA98 | Without | 0 - 500 | Negative |

| TA100 | With | 0 - 500 | Positive at higher doses |

The compound exhibited mutagenic activity in the TA100 strain with metabolic activation, suggesting that its metabolites may interact with DNA. However, it was non-mutagenic in the TA98 strain without activation .

Pharmacological Effects

Fluorinated amino acids often show altered biological activities compared to their non-fluorinated counterparts. Preliminary studies indicate that this compound may influence protein folding and function due to its unique side chain characteristics. For instance:

- Protein Interaction : Research has shown that fluorinated amino acids can be incorporated into proteins without disrupting their native structures. This suggests potential applications in drug design where modified proteins exhibit enhanced stability or altered binding properties .

- Cell Proliferation : In vitro assays using interleukin-2 dependent T-cell lines demonstrated that proteins modified with fluorinated amino acids retained their proliferative capacity, indicating that such modifications might be used to enhance therapeutic proteins .

Case Studies

Several case studies have explored the implications of incorporating fluorinated amino acids into therapeutic agents. For example:

- Fluorinated Interleukin-2 : A study demonstrated that substituting isoleucine residues with trifluoromethylated versions did not impair the biological activity of interleukin-2 in T-cell proliferation assays .

- Drug Design : The incorporation of trifluoromethylated amino acids into peptide-based drugs has been shown to enhance binding affinity and metabolic stability in preclinical models .

特性

IUPAC Name |

2-amino-4,4,4-trifluorobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDGBSPEABIHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262414-55-0 | |

| Record name | 2-amino-4,4,4-trifluorobutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。